![molecular formula C13H12N4O2 B12347087 Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic organic compound that features an indazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indazole ring with a cyano group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate typically involves the reaction of 1H-indazole-3-amine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indazole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers, due to its versatile chemical structure.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate can be compared with other indazole derivatives, such as:
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Similar in structure but with an indole ring instead of an indazole ring, showing different biological activities.
1H-indazole-3-carboxylic acid: Lacks the cyano and ester groups, resulting in different chemical reactivity and applications.
2-phenyl-1H-indazole: Another indazole derivative with a phenyl group, used in different therapeutic areas.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C13H12N4O2 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+ |
Clave InChI |
VRJCKTVRFLEWSL-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N |
SMILES canónico |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


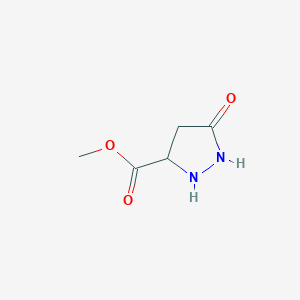
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
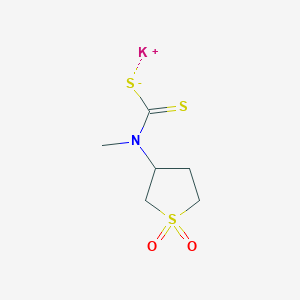
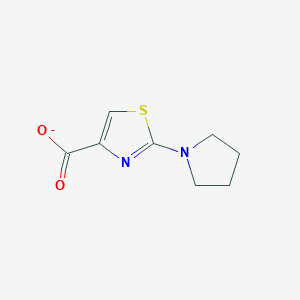
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
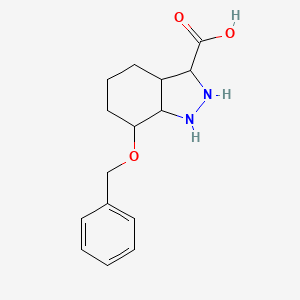
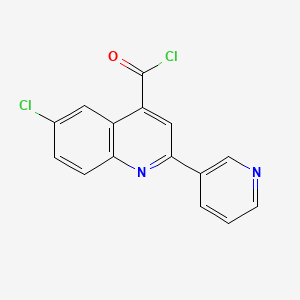
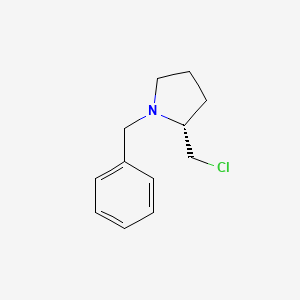
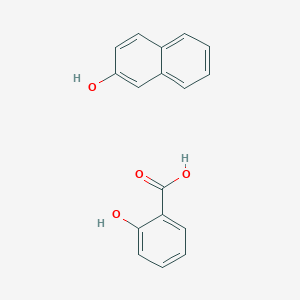
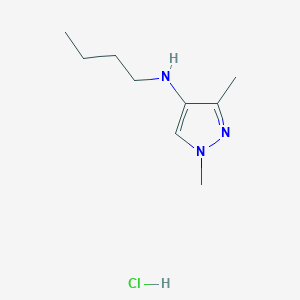
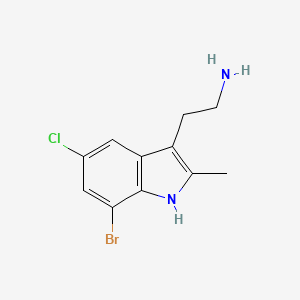
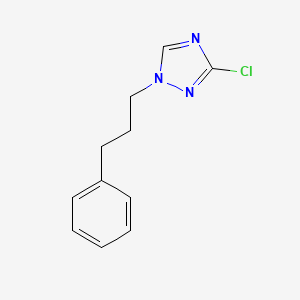
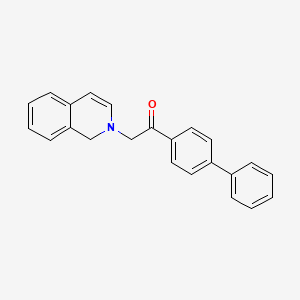
![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
